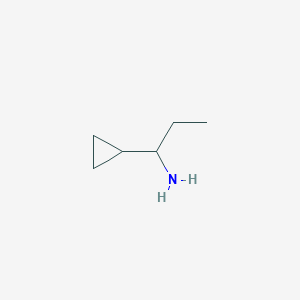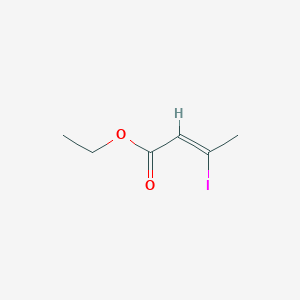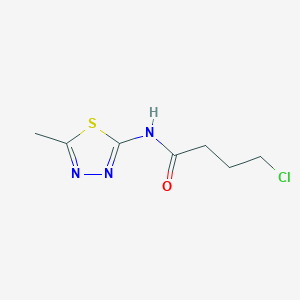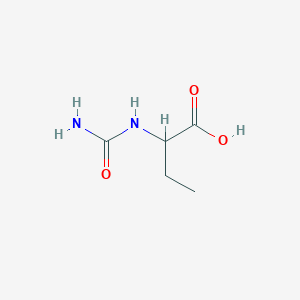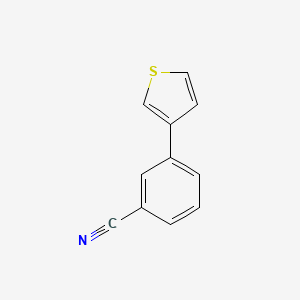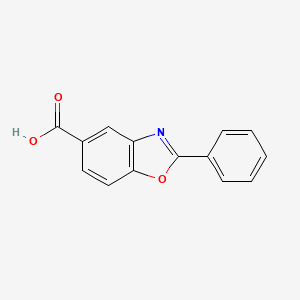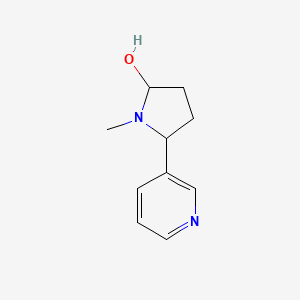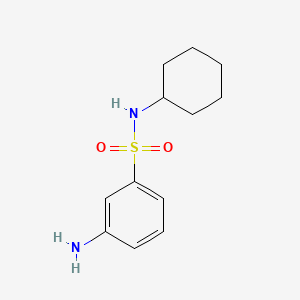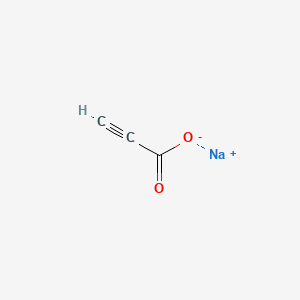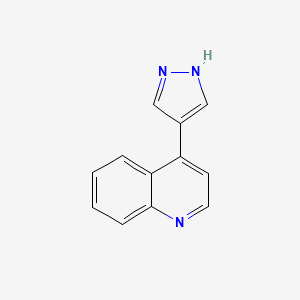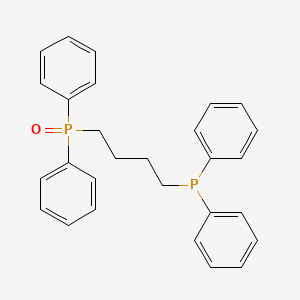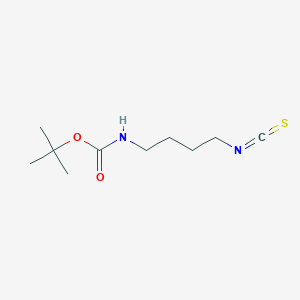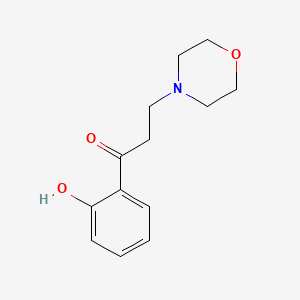
Romifenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
Romifenone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: It may be used in studies involving cellular processes and molecular interactions.
Medicine: It has potential therapeutic applications, although it is not yet approved for clinical use.
Industry: It can be used in the development of new materials and chemical products.
Mechanism of Action
The exact mechanism of action of Romifenone is not well-documented. like many small molecules, it is likely to interact with specific molecular targets and pathways within cells. These interactions can lead to various biological effects, depending on the context and concentration of the compound .
Comparison with Similar Compounds
Romifenone can be compared with other similar compounds based on its structure and properties. Some similar compounds include:
Properties
CAS No. |
38373-83-0 |
|---|---|
Molecular Formula |
C13H17NO3 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
1-(2-hydroxyphenyl)-3-morpholin-4-ylpropan-1-one |
InChI |
InChI=1S/C13H17NO3/c15-12-4-2-1-3-11(12)13(16)5-6-14-7-9-17-10-8-14/h1-4,15H,5-10H2 |
InChI Key |
IFCMPBPUODFUNU-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCC(=O)C2=CC=CC=C2O |
Canonical SMILES |
C1COCCN1CCC(=O)C2=CC=CC=C2O |
Key on ui other cas no. |
38373-83-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


